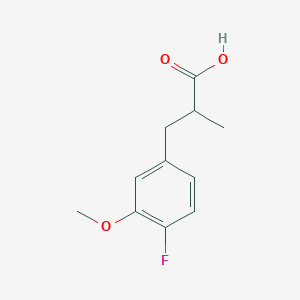
3-(4-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid
Overview
Description
3-(4-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C11H13FO3 and its molecular weight is 212.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(4-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid, identified by its CAS number 1564270-15-0, is a compound of interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a fluorinated aromatic ring and a carboxylic acid moiety, contributing to its unique biological profile. Its molecular formula is , with a molecular weight of approximately 182.19 g/mol. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and biological activity.
Target Interactions
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The mechanism of action for this compound may involve:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could act on various receptors, influencing cellular signaling pathways.
Biochemical Pathways
The compound is likely to engage in multiple biochemical pathways, affecting processes such as:
- Inflammatory Response : Modulating cytokine production and immune responses.
- Cellular Metabolism : Influencing metabolic flux through interactions with metabolic enzymes.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. For instance, it has shown significant activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6 mg/mL |
| Escherichia coli | 8 mg/mL |
| Klebsiella pneumoniae | 10 mg/mL |
| Pseudomonas aeruginosa | 12 mg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in activated immune cells, indicating a possible therapeutic role in inflammatory diseases.
Case Studies
- Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial efficacy of various derivatives of propanoic acids, including this compound. Results showed that this compound exhibited superior activity compared to standard antibiotics .
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers, supporting its potential use in treating inflammatory conditions.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary data suggest:
- Absorption : The compound is likely well absorbed due to its lipophilic nature.
- Distribution : It may distribute widely in tissues due to its small size and favorable partition coefficient.
- Metabolism : Initial studies indicate that it undergoes metabolic transformations primarily through oxidation and conjugation pathways.
Properties
IUPAC Name |
3-(4-fluoro-3-methoxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-7(11(13)14)5-8-3-4-9(12)10(6-8)15-2/h3-4,6-7H,5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREUIGOBYVJGLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)F)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















